![molecular formula C16H22HgN6O7 B092593 [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate CAS No. 113-50-8](/img/structure/B92593.png)
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate involves the inhibition of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate have been studied extensively. In vitro studies have shown that this compound induces apoptosis in cancer cells and inhibits the production of pro-inflammatory cytokines. In addition, in vivo studies have shown that this compound has anti-tumor activity and may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is its potential use in cancer treatment. However, one of the limitations of this compound is its toxicity, which may limit its use in clinical settings. In addition, further studies are needed to determine the optimal dosage and administration of this compound.
Zukünftige Richtungen
There are several future directions for the study of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate. One direction is the development of more effective and less toxic derivatives of this compound for use in cancer treatment. In addition, further studies are needed to determine the optimal dosage and administration of this compound. Furthermore, the potential use of this compound in the treatment of inflammatory diseases should be explored. Finally, the environmental impact of this compound should be investigated to determine its potential toxicity and effect on ecosystems.
Conclusion:
In conclusion, [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is a chemical compound with potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. While this compound has potential advantages, such as its anti-tumor activity, its toxicity may limit its use in clinical settings. Further studies are needed to determine the optimal dosage and administration of this compound and to explore its potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis method of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate involves the reaction of 1,3-dimethyl-2-oxopurin-6-olate and [3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+). The reaction takes place in the presence of a catalyst and under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate has potential applications in various fields of scientific research, including medicine, biochemistry, and environmental science. In medicine, this compound has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
113-50-8 |
|---|---|
Produktname |
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate |
Molekularformel |
C16H22HgN6O7 |
Molekulargewicht |
611 g/mol |
IUPAC-Name |
[3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C9H15N2O5.C7H8N4O2.Hg/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3,12H,1-2H3;/q;;+1/p-1 |
InChI-Schlüssel |
GIBHJHXHKFXGMX-UHFFFAOYSA-M |
SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg+] |
Kanonische SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



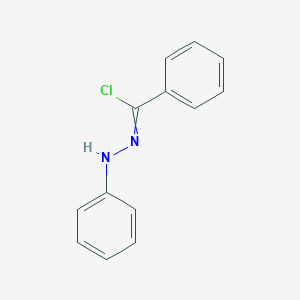
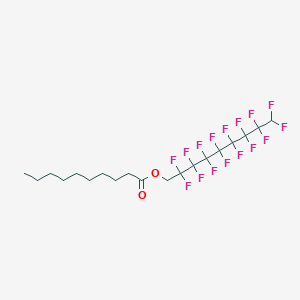
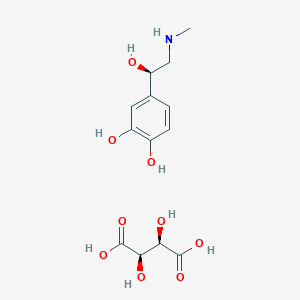
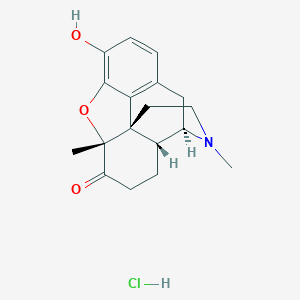
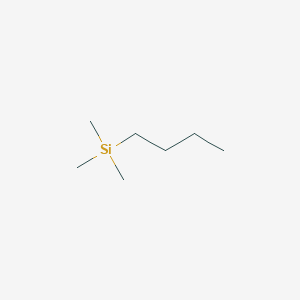
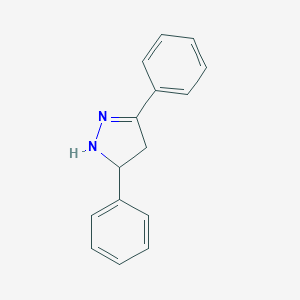
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
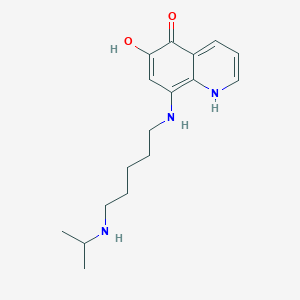
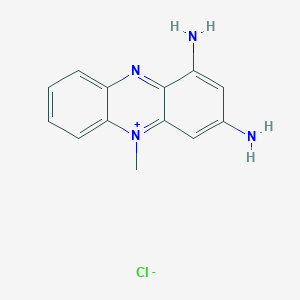
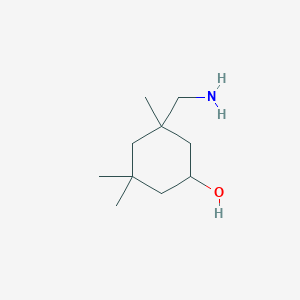
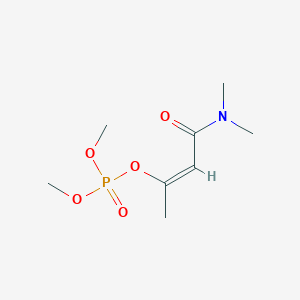
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
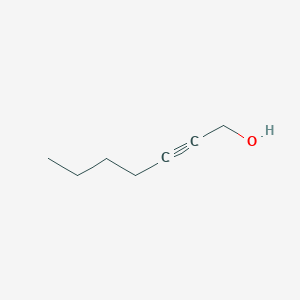
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)